Didodecyl fumarate
Description
Structure
2D Structure
Properties
IUPAC Name |
didodecyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3/b24-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJZJSIRBLOWPD-WCWDXBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045077 | |
| Record name | 1,4-Didodecyl (2E)-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-58-6 | |
| Record name | 1,4-Didodecyl (2E)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilauryl fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Didodecyl (2E)-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didodecyl fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILAURYL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H41HPG4D4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecyl fumarate can be synthesized through the esterification of fumaric acid with dodecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluene sulfonic acid. The process is carried out under reflux conditions in a solvent like toluene, with continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified by recrystallization from solvents like acetone .
Chemical Reactions Analysis
Polymerization Reactions
DDF undergoes radical-initiated polymerization, forming polymers with distinct structural properties depending on reaction conditions and comonomers.
Radical Polymerization
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Initiator : Azobisisobutyronitrile (AIBN) at 0.5–1.0 wt% concentrations .
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Conditions : Solvent-free or in toluene at 60–80°C for 24–48 hours .
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Outcome : Produces comb-like polymers due to the long dodecyl chains, which crystallize into layered structures. These polymers exhibit thermotropic liquid crystalline behavior above 80°C .
Copolymerization
DDF copolymerizes with α-olefins and other fumarates to modify material properties:
Esterification and Transesterification
DDF is synthesized via esterification and participates in transesterification to form derivatives.
Transesterification with Alcohols
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Reagents : Methanol or ethanol in the presence of acid catalysts (e.g., H₂SO₄).
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Outcome : Forms shorter-chain fumarates (e.g., dimethyl fumarate) with reduced thermal stability compared to DDF .
Catalytic and Enzymatic Interactions
While not directly studied for DDF, fumarate reductase enzymes catalyze analogous reactions in biological systems:
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Mechanism : Enzymes like Fcc3 fumarate reductase stabilize a twisted fumarate dianion conformation, facilitating hydride transfer via carbanion intermediates .
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Relevance : DDF’s ester groups may mimic carboxylate interactions in enzymatic active sites, though experimental validation is needed .
Comparative Reactivity with Related Fumarates
DDF’s reactivity differs markedly from smaller alkyl fumarates due to steric and electronic effects:
Reaction Pathway Analysis
Recent advances in transition-state characterization provide insights into fumarate reactions:
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Transition State Detection : Chirped-pulse millimeter-wave spectroscopy identifies vibrational energy distributions in reaction products, revealing competing pathways (e.g., HCN formation via bent or linear transition states) .
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Implications for DDF : Similar techniques could elucidate DDF’s polymerization initiation steps, particularly the role of radical stabilization .
Scientific Research Applications
Didodecyl fumarate (DDF) is an organic compound classified as a dialkyl fumarate, featuring two dodecyl (C12H25) groups attached to a fumarate moiety. It is primarily used in industrial and scientific fields, particularly as a pour point depressant in lubricating oils.
Scientific Research Applications
This compound has applications in scientific research and industry.
Lubricating Oils this compound is used as a pour point depressant to improve the flow properties of lubricating oils at low temperatures. It modifies the crystallization behavior of waxes in lubricating oils, disrupting the formation of large wax crystals and maintaining the oil's fluidity at low temperatures. Studies have shown that DDF significantly improves low-temperature fluidity in lubricating oils compared to traditional additives, suggesting it enhances performance in cold environments.
Polymer Chemistry this compound can be polymerized using free radical initiators like azobisisobutyronitrile (AIBN). It can also participate in esterification and transesterification reactions to form different ester derivatives. Polymers containing approximately equal molar amounts of 2-methyl alpha olefin and fumarate ester have been found to be highly durable exterior paint vehicles . These polymers can constitute 5 to 95 wt. percent of the total paint composition when used as paint vehicles . They are also used as paper coatings, paper saturants, rug backing binders, concrete additives, and binders for non-woven fabrics and fiberglass strands .
Drug Delivery Fumarate-based polymers, including this compound, have been explored for use in drug delivery systems due to their biocompatibility and ability to form nanoparticles. Studies indicate that these polymers can effectively encapsulate therapeutic agents while maintaining stability and controlled release profiles.
This compound (DDF) is a fumarate ester known for its diverse applications in various fields, including lubricating oils and drug delivery systems. The biological activity of DDF is primarily attributed to its ability to modify physical properties in formulations, particularly in lubricating oils where it acts as a pour point depressant. The mechanism involves disrupting the crystallization behavior of waxes, which enhances the flow properties at lower temperatures. This property may also extend to its interactions at the cellular level.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of didodecyl fumarate in its applications, such as a pour point depressant, involves its ability to modify the crystallization behavior of waxes in lubricating oils. By disrupting the formation of large wax crystals, it helps maintain the fluidity of the oil at lower temperatures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Other Fumarate Esters
Fumarate esters vary in alkyl chain length and applications:
- Key Differences: Chain Length: Longer alkyl chains (e.g., didodecyl) enhance solubility in nonpolar matrices like lubricants, while shorter chains (e.g., dimethyl) favor pharmaceutical bioavailability. Functionality: this compound’s copolymerization with VA optimizes wax inhibition, whereas dimethyl/diroximel fumarate modulate Nrf2 pathways for anti-inflammatory effects .
Copolymers with Vinyl Acetate
This compound-VA copolymers outperform other VA-based copolymers in specific applications:
- 2-Ethylhexyl Methacrylate-VA : Optimal viscosity index (VI) improvement at a 1:0.2 molar ratio but less effective as a PPD compared to this compound-VA .
- VA-Olefin Copolymers : Moderate PPD performance in crude oils but require higher dosages .
- VA-Styrene-Acrylate Terpolymers : Effective for Mexican crude oil rheology but synthetically complex .
Biological Activity
Didodecyl fumarate (DDF) is a fumarate ester known for its diverse applications in various fields, including lubricating oils and drug delivery systems. This article delves into the biological activity of DDF, exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
This compound is an ester formed from fumaric acid and didodecanol. Its chemical structure allows it to exhibit unique properties that can be harnessed in both industrial and biomedical applications.
The biological activity of DDF is primarily attributed to its ability to modify physical properties in formulations, particularly in lubricating oils where it acts as a pour point depressant. The mechanism involves disrupting the crystallization behavior of waxes, which enhances the flow properties at lower temperatures. This property may also extend to its interactions at the cellular level, although specific biological pathways remain less explored compared to its analogs like dimethyl fumarate (DMF) .
Biological Activity Overview
DDF has shown promise in several biological contexts:
Comparative Analysis with Similar Compounds
DDF can be compared with other fumarates such as dimethyl fumarate (DMF) and diroximel fumarate. Below is a summary table of their properties:
| Compound | Structure | Applications | Biological Activity |
|---|---|---|---|
| This compound | C24H46O4 | Lubricants, Drug Delivery | Antioxidant potential, drug carrier |
| Dimethyl Fumarate | C6H10O4 | MS treatment, Psoriasis | Immunomodulatory, neuroprotective |
| Diroximel Fumarate | C12H22O4 | MS treatment | Similar to DMF, lower toxicity |
Case Studies and Research Findings
- Lubricating Oils : In studies examining the effectiveness of DDF as a pour point depressant, results indicated significant improvements in low-temperature fluidity compared to traditional additives. This suggests that DDF could enhance performance in cold environments .
- Drug Delivery : A study explored the use of fumarate-based polymers for targeted drug delivery systems. The findings indicated that these polymers could effectively encapsulate therapeutic agents while maintaining stability and controlled release profiles .
- Antioxidant Studies : Although specific studies on DDF are sparse, related compounds like DMF have demonstrated clear antioxidant effects through Nrf2 pathway activation, suggesting similar potential for DDF based on structural similarities .
Q & A
Q. What are the established methods for synthesizing didodecyl fumarate, and how do reaction conditions influence yield?
this compound synthesis typically involves esterification reactions between fumaric acid derivatives and dodecyl alcohols. A validated approach uses ionic liquid catalysts (e.g., HSO3-pmimHSO4) to optimize esterification efficiency. Key factors include reaction temperature (80–120°C), molar ratios of reactants (1:2 to 1:3), and catalyst loading (3–7% w/w). Yield improvements are achieved via response surface methodology (RSM) and Box-Behnken experimental designs to model interactions between variables .
Q. How should researchers safely handle this compound in laboratory settings?
Safety protocols mandate using personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should occur in well-ventilated areas or fume hoods to avoid inhalation of vapors. Post-handling, decontaminate surfaces with soap and water, and dispose of waste via approved chemical disposal channels. Emergency measures for skin contact include immediate washing with soap and water .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity, while Fourier-transform infrared (FTIR) spectroscopy identifies ester carbonyl groups (~1740 cm⁻¹). Differential scanning calorimetry (DSC) can assess thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound across studies?
Discrepancies in toxicity profiles often arise from variations in experimental models (e.g., in vitro vs. in vivo) or exposure durations. To reconcile data, conduct dose-response studies across multiple cell lines (e.g., HepG2 for hepatotoxicity) and validate findings using OECD guideline-compliant assays (e.g., acute oral toxicity in rodents). Cross-reference results with computational toxicology models (e.g., QSAR) to predict metabolite behavior .
Q. What strategies optimize this compound’s colloidal stability in surfactant-based formulations?
Stability is influenced by counterion interactions and micelle formation kinetics. Use dynamic light scattering (DLS) to monitor particle size distribution and zeta potential. Introduce co-surfactants (e.g., polysorbates) or adjust pH (5.5–7.0) to enhance electrostatic repulsion. For ionic systems, compare cesium (Cs⁺) vs. magnesium (Mg²⁺) counterions to modulate critical micelle concentration (CMC) .
Q. How can advanced statistical methods improve experimental designs for this compound applications?
Employ multivariate analysis (e.g., principal component analysis) to identify dominant variables in formulation efficacy. For synthesis optimization, apply RSM with a central composite design to reduce experimental runs while capturing nonlinear relationships. Validate predictive models using leave-one-out cross-validation (LOOCV) .
Q. What are the ethical considerations when designing human exposure studies for this compound?
Follow institutional review board (IRB) protocols for participant selection, ensuring informed consent and exclusion of vulnerable populations (e.g., pregnant individuals). Use stratified sampling to account for demographic variables (age, gender). Incorporate control groups and blinding to minimize bias. Document adverse events in real-time using digital platforms (e.g., REDCap) .
Methodological Guidance
- For synthesis optimization : Prioritize RSM over one-factor-at-a-time (OFAT) designs to account for variable interactions .
- For toxicity assays : Include positive controls (e.g., dimethyl fumarate) to benchmark results against established data .
- For data validation : Use tandem mass spectrometry (LC-MS/MS) to confirm compound identity in complex matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
